
N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide, also known as AH-7921, is a synthetic opioid drug that was first synthesized in the late 1970s. It belongs to the benzamide class of opioids and has been found to have analgesic effects similar to other opioids such as morphine. However, AH-7921 has also been found to have a lower potential for abuse and addiction compared to other opioids, making it a promising candidate for pain management.
作用機序
N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide acts on the mu-opioid receptor in the brain, which is responsible for mediating the analgesic effects of opioids. However, N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide has been found to have a unique mechanism of action compared to other opioids, which may contribute to its lower potential for abuse and addiction.
Biochemical and Physiological Effects
N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. However, the side effects of N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide appear to be less severe compared to other opioids, which may make it a safer option for pain management.
実験室実験の利点と制限
One advantage of using N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide in lab experiments is its relatively low potential for abuse and addiction, which may make it a safer option compared to other opioids. However, N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide has also been found to have a narrow therapeutic index, which means that the difference between a therapeutic dose and a toxic dose is small. This can make it difficult to use in lab experiments where precise dosing is required.
将来の方向性
There are several potential future directions for research on N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide. One area of interest is its potential as a pain management drug in humans. Further studies are needed to determine the safety and efficacy of N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide in humans, as well as its potential for abuse and addiction.
Another potential future direction is the development of new opioids based on the structure of N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide. Researchers may be able to modify the structure of N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide to create new opioids with unique properties, such as increased potency or reduced side effects.
In conclusion, N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide is a synthetic opioid drug with promising potential as a pain management drug. Its unique mechanism of action and lower potential for abuse and addiction make it a promising candidate for further research. However, more studies are needed to determine its safety and efficacy in humans, as well as its potential for abuse and addiction.
合成法
N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide can be synthesized through a multi-step process involving the reaction of 2-amino-5-methoxybenzoic acid with cyclopentylmagnesium bromide, followed by N-methylation and cyclization. The synthesis of N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide has been well-documented in scientific literature and can be carried out in a laboratory setting with relative ease.
科学的研究の応用
N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide has been the subject of numerous scientific studies, with researchers investigating its potential as a pain management drug. In one study, N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide was found to have similar analgesic effects to morphine in a rat model of neuropathic pain. Another study found that N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide was effective in reducing pain in a mouse model of inflammatory pain.
特性
IUPAC Name |
N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-15(10-5-3-4-6-10)14(17)12-9-11(18-2)7-8-13(12)16/h7-10,16H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYMHHXWANBIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


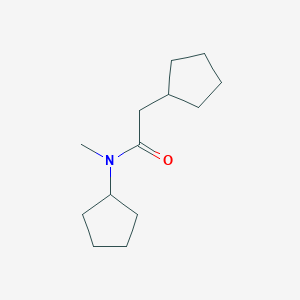
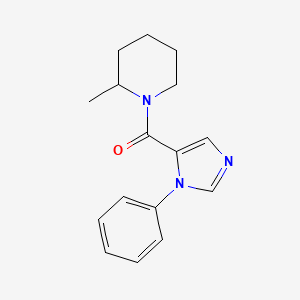

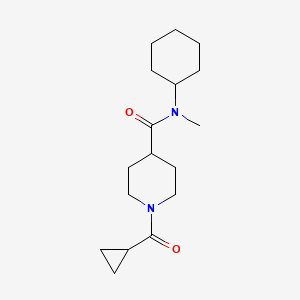
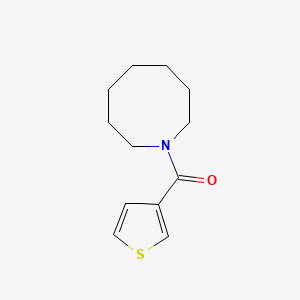
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3,3-dimethylbutan-1-one](/img/structure/B7507104.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7507112.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B7507120.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-methylphenoxy)ethanone](/img/structure/B7507130.png)
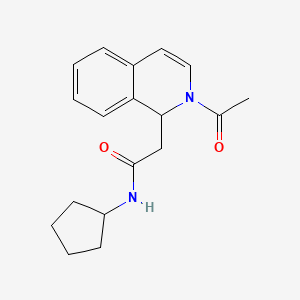
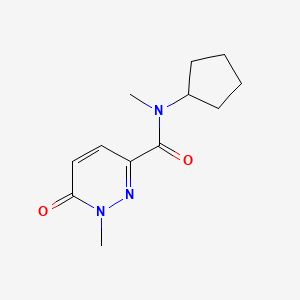
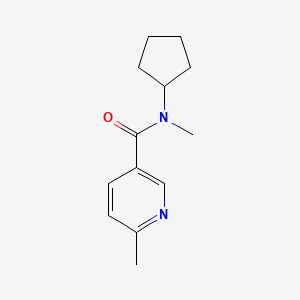
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7507148.png)